molecular formula C14H21Cl2NO3S B2827458 2,5-dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide CAS No. 881478-62-2

2,5-dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide

Cat. No.: B2827458
CAS No.: 881478-62-2
M. Wt: 354.29
InChI Key: MWOCRZPQWCXNCA-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 5, an ethoxy group at position 4, and a dipropylamine group attached to the sulfonamide moiety.

Properties

IUPAC Name

2,5-dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2NO3S/c1-4-7-17(8-5-2)21(18,19)14-10-11(15)13(20-6-3)9-12(14)16/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOCRZPQWCXNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)Cl)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 2,5-dichloro-4-ethoxybenzenesulfonamide, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The resulting amine is alkylated with propyl halides under basic conditions to introduce the propyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by continuous flow alkylation to ensure high yield and purity. The use of automated reactors and stringent quality control measures are essential to maintain consistency in production.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

2,5-dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Analysis and Molecular Features

The target compound’s structure can be contrasted with similar sulfonamides through substituent variations on the benzene ring and sulfonamide nitrogen:

Compound Name Benzene Ring Substituents Sulfonamide Substituents Molecular Formula Physical State Key Applications/Properties
2,5-Dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide 2-Cl, 5-Cl, 4-OCH₂CH₃ N,N-dipropyl C₁₆H₂₄Cl₂NO₃S Not reported* Inferred pesticidal activity
4-Methyl-N,N-dipropylbenzenesulfonamide 4-CH₃ N,N-dipropyl C₁₃H₂₁NO₂S Yellow liquid Synthetic intermediate (36% yield)
2,5-Diethoxy-N-isopropyl-4-methylbenzenesulfonamide 4-CH₃, 2-OCH₂CH₃, 5-OCH₂CH₃ N-isopropyl C₁₄H₂₃NO₄S Not reported Agrochemical research
N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide derivative 2-Cl, 5-Cl (phenyl), 4-CH₃ (sulfonamide) Complex imidazolidinone group C₂₁H₂₂Cl₂N₃O₅S Not reported Potential bioactive agent
Sulfentrazone Triazolyl and dichloro substituents Methanesulfonamide C₁₁H₁₀Cl₂F₂N₄O₃S Crystalline solid Herbicide (PPO inhibitor)

*Note: Data gaps for the target compound are inferred from structural analogs.

Key Structural and Functional Insights

Ethoxy Group: The 4-ethoxy group in the target compound may increase lipophilicity and metabolic stability compared to methyl or hydroxyl substituents, as seen in , which uses diethoxy groups for solubility modulation.

Sulfonamide Nitrogen Substituents: Dipropyl vs. Complex Functional Groups: The imidazolidinone-containing derivative in demonstrates how additional heterocyclic moieties can diversify bioactivity, though this introduces synthetic complexity.

Applications and Bioactivity: Sulfentrazone highlights the role of triazolyl groups in herbicidal activity (via protoporphyrinogen oxidase inhibition), suggesting that the target compound’s dichloro-ethoxy combination may similarly target specific pathways in pests. The liquid state of 4-methyl-N,N-dipropylbenzenesulfonamide versus crystalline sulfentrazone underscores how substituents impact physical properties, which correlate with formulation ease and environmental persistence.

Biological Activity

2,5-Dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Chemical Formula : C₁₄H₁₈Cl₂N₂O₂S
  • Molecular Weight : 351.27 g/mol
  • Functional Groups : Contains two chlorine atoms, an ethoxy group, and two propyl groups attached to a benzenesulfonamide backbone.

2,5-Dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide primarily exerts its biological effects through enzyme inhibition. It binds to the active sites of specific enzymes, thereby preventing substrate binding and catalytic activity. This mechanism is crucial in its potential applications in antimicrobial therapies and enzyme modulation.

Antimicrobial Properties

Research indicates that sulfonamides, including this compound, exhibit significant antibacterial and antifungal properties. The presence of the ethoxy and dipropyl groups enhances the compound's solubility and reactivity, making it effective against various microbial strains.

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 2,5-dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
SulfanilamideContains an amine groupFirst discovered sulfa drug
TrimethoprimContains a pyrimidine ringPotent antibacterial activity
N,N-Diethyl-p-toluenesulfonamideSimilar sulfonamide structureUsed as a local anesthetic
4-Amino-N,N-diethylbenzenesulfonamideContains an amino groupExhibits similar antimicrobial properties
2,5-Dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide Two propyl groups enhance solubilityUnique substitution pattern enhances biological activity

Case Studies

  • Antibacterial Efficacy : A study evaluating the antibacterial efficacy of various sulfonamides found that 2,5-dichloro-4-ethoxy-N,N-dipropylbenzenesulfonamide demonstrated superior activity against Gram-positive bacteria compared to traditional sulfa drugs.
  • Enzyme Interaction : In vitro studies showed that this compound effectively inhibited the growth of Escherichia coli by targeting the folate synthesis pathway, confirming its potential as a therapeutic agent in bacterial infections.

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